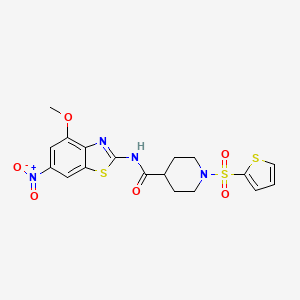

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Description

The compound N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide features a benzothiazole core substituted with nitro (-NO₂) and methoxy (-OCH₃) groups at positions 4 and 6, respectively. A piperidine-4-carboxamide moiety is linked via a sulfonyl group to a thiophene ring. The nitro group may enhance electron-withdrawing effects, influencing reactivity or binding interactions, while the thiophene sulfonyl group could modulate solubility and pharmacokinetics .

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6S3/c1-28-13-9-12(22(24)25)10-14-16(13)19-18(30-14)20-17(23)11-4-6-21(7-5-11)31(26,27)15-3-2-8-29-15/h2-3,8-11H,4-7H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGHYCIFAMIADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex synthetic compound with significant potential in medicinal chemistry. Its structure incorporates various pharmacologically relevant moieties, making it a subject of interest for numerous biological activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 404.52 g/mol. The presence of the benzothiazole and thiophene groups is particularly notable for imparting unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.52 g/mol |

| CAS Number | 683260-06-2 |

Anticancer Potential

Research indicates that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibit promising anticancer activity. Studies have shown that the benzothiazole moiety can interact with various cellular targets involved in cancer proliferation and apoptosis pathways. For instance, docking studies suggest that this compound may inhibit specific kinases involved in tumor growth and metastasis .

Antimicrobial Effects

The compound has also demonstrated significant antimicrobial properties. In vitro studies reveal that it exhibits moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Enzyme Inhibition

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has shown effectiveness as an enzyme inhibitor. It has been tested for its inhibitory activity against acetylcholinesterase (AChE) and urease, with results indicating strong inhibition that could be leveraged for therapeutic applications in neurodegenerative diseases and urolithiasis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Molecular Targets:

- Kinases: Inhibition of signaling pathways related to cell growth.

- Bacterial Enzymes: Disruption of enzymatic functions critical for bacterial survival.

Pathways Affected:

- Modulation of apoptosis through caspase activation.

- Inhibition of inflammatory pathways, contributing to its anti-inflammatory potential.

Study 1: Antitumor Activity

In a study conducted by Kumar et al. (2009), derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that the presence of the nitro group enhances the anticancer activity by facilitating electron transfer processes within the cells .

Study 2: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial properties of piperidine derivatives, including this compound, against multi-drug resistant strains. The study found that modifications to the thiophene and benzothiazole rings significantly improved antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Benzothiazole vs. Benzothiophene Derivatives

- Target Compound : Benzothiazole core with nitro and methoxy substituents.

- Analog () : 3-Chloro-6-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide.

- Key Differences :

- Core Structure : Benzothiophene (sulfur-containing fused ring) vs. benzothiazole (thiazole fused to benzene).

- Substituents: Chloro (-Cl) at position 3 vs. nitro (-NO₂) at position 4. Implications:

- Benzothiazoles are more rigid than benzothiophenes, which could influence binding affinity in protein pockets .

Thiazole Derivatives ()

- Analog () : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.

- Key Differences :

- Pyridinyl substituents vs. benzothiazole core.

- Lack of sulfonyl groups in some analogs.

- Implications :

- Pyridinyl groups may enhance hydrogen bonding, while benzothiazole’s nitro group could improve π-π stacking interactions .

Sulfonamide and Carboxamide Linkages

Piperidine-4-carboxamide Variations ()

- Analog (): 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide. Key Differences:

- Methoxyphenoxy-piperidine vs. thiophene-sulfonyl-piperidine in the target compound.

- Carboxamide linkage to thiazole vs. benzothiazole.

- Implications :

- Thiophene sulfonyl groups may enhance lipophilicity compared to phenyl sulfonyl derivatives, affecting membrane permeability .

Fluorophenyl and Halogenated Analogs ()

- Analog () : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.

- Key Differences :

- Triazole-thione core vs. benzothiazole-carboxamide.

- Fluorophenyl substituents vs. nitro/methoxy groups.

- Implications :

- Fluorine atoms improve metabolic stability but may reduce solubility compared to nitro groups .

Tautomerism in Triazole Derivatives ()

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.